4-Chloro-2-((4-fluorobenzyl)thio)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1346707-45-6 |
|---|---|
Molecular Formula |
C12H9ClFNS |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9ClFNS/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
InChI Key |
FBAKZTKDUAYNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
The Significance of Pyridine Derivatives in Chemical Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in a vast array of scientific fields. guidechem.comnih.govpatsnap.combldpharm.com The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and functional materials. Its presence is associated with a wide spectrum of biological and pharmacological activities, including antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties. guidechem.comnih.govpatsnap.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for critical interactions with biological targets such as enzymes and receptors. This versatility makes pyridine derivatives a cornerstone in the design of new therapeutic agents. bldpharm.com
Contextualizing Thioether Functionalities in Organic Synthesis
Thioethers, also known as sulfides, are organosulfur compounds that are integral to both organic synthesis and biochemistry. nih.govnih.govgoogle.com In synthetic chemistry, thioethers are valuable intermediates and are often incorporated into the final structures of agrochemicals and pharmaceuticals. nih.gov The sulfur atom in a thioether linkage is a potent nucleophile, making it a key participant in various chemical transformations. mdpi.com Thioethers can be synthesized through several methods, including the reaction of organic halides with thiols. google.com In biological systems, the thioether functionality is present in the amino acid methionine and is involved in crucial metabolic pathways. prepchem.com
The Role of Halogenation Chlorine and Fluorine in Modulating Molecular Behavior
The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a widely used strategy in drug design and materials science to fine-tune their physical, chemical, and biological properties. sigmaaldrich.comontosight.aimdpi.comnih.gov Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comchemicalbook.com
Chlorine, being a larger and more polarizable atom, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes. sigmaaldrich.comontosight.ai Fluorine, the most electronegative element, can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, thereby enhancing its bioavailability and efficacy. mdpi.com The presence of both chlorine and fluorine in 4-Chloro-2-((4-fluorobenzyl)thio)pyridine suggests a deliberate design to leverage these beneficial effects.
Overview of Research Trajectories for the Compound
Established Synthetic Routes
Nucleophilic Substitution Approaches Utilizing 4-Chloropyridine Precursors
Nucleophilic aromatic substitution (SNAr) represents a fundamental approach to the synthesis of this compound. This method typically involves the reaction of a dihalo-substituted pyridine, such as 2,4-dichloropyridine, with a sulfur nucleophile. In the context of dihalopyridines, the regioselectivity of the substitution is a key consideration. Generally, the C4 position of a pyridine ring is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the para position relative to the nitrogen atom.
However, the substitution pattern can be influenced by the nature of the nucleophile and the reaction conditions. For the synthesis of the target molecule, the reaction would involve 2,4-dichloropyridine and (4-fluorobenzyl)thiol or its corresponding thiolate. To achieve the desired C2 substitution, specific reaction conditions that favor this regioselectivity would be necessary. This might involve the use of specific bases, solvents, or catalysts that can modulate the reactivity of the two chloro-substituted positions. While C4 substitution is generally favored, C2 selectivity can be achieved, particularly in related heterocyclic systems like pyrimidines, by manipulating reaction parameters. nih.gov
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridines
| Precursor | Nucleophile | General Product | Typical Major Regioisomer |
|---|
Note: This table represents the general reactivity trend. Specific conditions can alter this selectivity.
Condensation Reactions in the Formation of the Thioether Linkage
The formation of the thioether bond in this compound can also be described as a condensation reaction. This terminology often overlaps with nucleophilic substitution, particularly in the context of S-alkylation. In a plausible synthetic route, 4-chloro-2-mercaptopyridine (or its tautomer, 4-chloro-pyridine-2-thione) can be condensed with a 4-fluorobenzyl halide (e.g., bromide or chloride). This reaction proceeds via an SN2 mechanism where the sulfur atom of the mercaptopyridine acts as the nucleophile, displacing the halide from the benzylic carbon.
This approach offers a more direct and regioselective route to the desired product, as the positions of the chloro and thio functionalities are already established in the pyridine precursor. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Table 2: Typical Conditions for S-Alkylation of Mercaptopyridines
| Mercaptopyridine | Alkylating Agent | Base | Solvent | Typical Temperature |
|---|
Palladium-Catalyzed Cross-Coupling Strategies for Thioether Formation
Modern synthetic chemistry offers powerful tools for the formation of carbon-sulfur bonds through palladium-catalyzed cross-coupling reactions. These methods provide an alternative to traditional nucleophilic substitution and can often proceed under milder conditions with high selectivity.
While the Suzuki-Miyaura coupling is renowned for the formation of carbon-carbon bonds, its direct application for the synthesis of aryl thioethers is less common. The standard Suzuki reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this would conceptually involve the coupling of a boron-containing pyridine derivative with a sulfur-containing coupling partner, or vice versa. However, dedicated C-S cross-coupling methodologies are generally more efficient for this transformation. Therefore, while theoretically plausible, the Suzuki coupling is not the most direct or commonly employed method for the synthesis of this specific thioether.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its direct application to form a thioether linkage is not conventional. The mechanism of the Sonogashira reaction is specifically tailored for the formation of C-C triple bonds and does not directly translate to the formation of C-S bonds. Therefore, this methodology is not considered a standard route for the synthesis of this compound.
More relevant to the synthesis of the target molecule are dedicated palladium-catalyzed C-S cross-coupling reactions, often referred to as Buchwald-Hartwig amination analogues for C-S bond formation. In such a reaction, 2,4-dichloropyridine could be coupled with (4-fluorobenzyl)thiol. A significant challenge in this approach is achieving regioselectivity. Research on analogous 2,4-dihalopyrimidine systems has shown that C2-selective C-S cross-coupling can be achieved using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net This suggests that a similar strategy could be employed for the regioselective synthesis of this compound.
Table 3: Potential Palladium-Catalyzed C-S Cross-Coupling for C2-Selective Thiolation
| Pyridine Substrate | Thiol | Catalyst | Ligand | Base | Solvent |
|---|
Alkylation Reactions of Thio-functionalized Pyridines
This synthetic route is a specific and highly effective example of the condensation reactions mentioned earlier. The key precursor for this method is 4-chloro-2-thiopyridine. This intermediate can be synthesized from 2,4-dichloropyridine by a regioselective nucleophilic substitution with a sulfur source like sodium hydrosulfide (NaSH), where under specific conditions, substitution at the more labile C2 position can be favored.
Once 4-chloro-2-thiopyridine is obtained, it can be S-alkylated with 4-fluorobenzyl halide. This reaction is typically a straightforward SN2 reaction. The use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (NEt₃) facilitates the deprotonation of the thiol (or thione tautomer), generating a potent nucleophile that readily attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide. researchgate.net This method is often preferred due to its high regioselectivity, as the positions of the substituents on the pyridine ring are predetermined.
Table 4: Research Findings on Alkylation of Thio-functionalized Heterocycles
| Heterocycle | Alkylating Agent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Mercaptoquinazolin-4(3H)-one | Various organohalogen compounds | Phase-transfer catalysis, TBAB, 25 °C | Exclusive S-monoalkylation or S- and N-dialkylation | researchgate.net |
| 3-Cyano-4,6-distyrylpyridin-2(1H)-thione | 2-Chloro-N-(4-chlorophenyl)acetamide | NaOAc, Ethanol, reflux | Not specified | aun.edu.eg |
These examples from related heterocyclic systems demonstrate the general applicability and conditions for the S-alkylation approach to forming thioether linkages.
Mitsunobu Reaction for Selective Alkylation
The Mitsunobu reaction is a versatile method for the selective S-alkylation of thiols, providing a pathway to synthesize thioethers under mild conditions. nih.gov This reaction facilitates the conversion of a primary or secondary alcohol into a thioether by employing a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
In the context of synthesizing this compound, this reaction would involve the coupling of 4-chloro-2-mercaptopyridine with (4-fluorophenyl)methanol. The mechanism is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium intermediate. organic-chemistry.org This intermediate then activates the alcohol, making it susceptible to nucleophilic attack by the thiol. The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature that is particularly significant when using chiral alcohols. organic-chemistry.org
A plausible synthetic scheme for the Mitsunobu reaction is detailed below:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 4-chloro-2-mercaptopyridine | (4-fluorophenyl)methanol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | This compound |
This method is advantageous due to its mild conditions and high selectivity, avoiding the need for pre-activation of the thiol or the alcohol. nih.gov
Advanced Synthetic Techniques and Conditions
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce waste, and shorten synthesis times. Microwave-assisted synthesis and catalyst-free methodologies represent two such advancements applicable to the synthesis of this compound.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. mdpi.comnih.gov The application of microwave energy can accelerate reactions that are sluggish under conventional heating. foliamedica.bg For the synthesis of thioethers, including pyridine derivatives, microwave-assisted protocols can be applied to both nucleophilic substitution reactions and more complex coupling reactions. researchgate.net
The combination of Mitsunobu reaction conditions with microwave assistance has been shown to be an effective strategy for the rapid alkylation of heterocyclic compounds. rsc.org This approach could significantly shorten the time required to synthesize this compound compared to traditional methods.
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | Several hours (e.g., 5-24 hours) foliamedica.bg | A few minutes (e.g., 20-30 minutes) foliamedica.bg | Significant time reduction |
| Yield | Moderate to good | Often higher yields nih.gov | Improved efficiency |
| Conditions | Reflux temperature | Controlled temperature and pressure | Enhanced reaction control |
While many modern synthetic reactions rely on transition metal catalysts, catalyst-free methods offer advantages in terms of cost, purity of the final product (avoiding metal contamination), and simplified workup procedures. A fundamental and effective catalyst-free approach for the synthesis of this compound is the direct nucleophilic substitution (Sₙ2) reaction.
This method involves the reaction of the thiolate anion of 4-chloro-2-mercaptopyridine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). The thiolate is generated in situ using a suitable base. This reaction proceeds without the need for a transition metal catalyst. A similar base-mediated, catalyst-free nucleophilic aromatic substitution has been successfully used to synthesize analogous thioether compounds. researchgate.net
| Base | Solvent | Typical Conditions |
| Sodium Hydroxide (NaOH) | Ethanol, Water | Room temperature to reflux |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Dimethylformamide (DMF) | Room temperature to 80 °C |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |
Reaction Mechanism Elucidation
Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and extending the methodologies to other substrates.
The synthesis of the target compound can be achieved by reacting a thiol with a 2-halopyridine derivative, such as 4-chloro-2-chloropyridine. This transformation is a nucleophilic aromatic substitution (SₙAr). Mechanistic studies on similar systems, such as the reaction of 2-chloropyridines with arenethiolates, indicate that the reaction proceeds via an addition-elimination mechanism. rsc.org
This SₙAr mechanism involves two key steps:
Nucleophilic Attack: The sulfur nucleophile (thiolate) attacks the carbon atom at the 2-position of the pyridine ring, which is electron-deficient. This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (e.g., chloride).
The electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, particularly when the substitution occurs at the 2- or 4-positions. rsc.orgquora.com Kinetic studies have shown that these reactions typically follow second-order kinetics, consistent with the proposed addition-elimination pathway. rsc.org
While nucleophilic substitution is a primary route to form the C-S bond, cross-coupling reactions represent an alternative strategy and a pathway for further functionalization. Thioethers themselves can serve as substrates in cross-coupling reactions, typically involving the cleavage of the C–S bond. rsc.org
For instance, rhodium-catalyzed cross-coupling reactions have been developed to couple aryl thioethers with organoboron reagents (a variation of the Suzuki-Miyaura coupling), leading to the formation of new C-C bonds. rsc.org In the context of this compound, this could involve the activation and cleavage of the C(pyridine)-S bond, followed by coupling with a suitable partner.
A hypothetical cross-coupling pathway could be:
Oxidative Addition: A low-valent transition metal catalyst (e.g., Rh(I) or Pd(0)) undergoes oxidative addition into the C-S bond.
Transmetalation: The organometallic coupling partner (e.g., an arylboronic acid) transfers its organic group to the metal center.
Reductive Elimination: The two organic fragments couple, forming a new C-C bond and regenerating the active catalyst.
Such investigations into cross-coupling pathways are essential for expanding the synthetic utility of the target molecule, allowing it to be used as a building block for more complex structures. nih.gov
Intramolecular Cyclization Reaction Mechanisms
The formation of a tricyclic thieno[2,3-b]pyridine system from this compound proceeds through a base-catalyzed intramolecular cyclization. This transformation is a key step in the synthesis of various biologically active compounds. The mechanism of this reaction, while not extensively studied for this specific molecule, can be understood by analogy to similar well-established cyclizations of 2-pyridyl thioethers. The most relevant of these is the Thorpe-Ziegler reaction, which, although typically involving a nitrile group, provides a foundational understanding of the carbanion-mediated cyclization onto a pyridine ring.
The proposed mechanism for the intramolecular cyclization of this compound involves a series of steps commencing with the deprotonation of the benzylic methylene (B1212753) group. This process is facilitated by a strong base, leading to the formation of a resonance-stabilized carbanion. The subsequent steps involve an intramolecular nucleophilic attack and an aromatization event to yield the final, stable thieno[2,3-b]pyridine product.
Step 1: Deprotonation and Carbanion Formation
The reaction is initiated by a strong base, such as sodium ethoxide or potassium hydroxide, which abstracts a proton from the methylene group of the 4-fluorobenzylthio substituent. The acidity of these protons is enhanced by the adjacent sulfur atom and the 4-fluorophenyl group. This results in the formation of a carbanion, which is stabilized by resonance, with the negative charge delocalized over the benzylic carbon and the phenyl ring.
Step 2: Intramolecular Nucleophilic Attack
The newly formed carbanion acts as a nucleophile and attacks the electron-deficient C3 position of the pyridine ring. This intramolecular attack is regioselective, favoring the formation of a five-membered thiophene ring fused to the pyridine core. This regioselectivity is driven by the greater stability of the resulting thieno[2,3-b]pyridine aromatic system compared to other potential cyclization products. The attack results in the formation of a transient, non-aromatic bicyclic intermediate.
Step 3: Aromatization
The final step of the mechanism is the restoration of aromaticity in the newly formed bicyclic system. This can occur through a variety of pathways, depending on the specific reaction conditions. A common pathway involves the elimination of a hydride ion (H⁻), which is then quenched by a proton source in the reaction mixture. Alternatively, under aerobic conditions, an oxidative dehydrogenation can occur, leading to the formation of the aromatic thieno[2,3-b]pyridine ring. The presence of the chloro substituent at the C4 position of the pyridine ring may influence the electronic properties of the ring, but it is not typically displaced during this type of cyclization.
Detailed research findings on analogous cyclizations provide insight into the reaction conditions that favor the formation of the thieno[2,3-b]pyridine system. The following table summarizes typical conditions and outcomes for the base-catalyzed intramolecular cyclization of various 2-(benzylthio)pyridine derivatives.
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-(Benzylthio)-3-cyanopyridine | Sodium Ethoxide | Ethanol | Reflux | 85 |
| 2-(4-Methoxybenzylthio)-3-cyanopyridine | Potassium Hydroxide | DMF | 80 | 92 |
| 2-(2-Chlorobenzylthio)-3-cyanopyridine | Sodium Methoxide | Methanol | Reflux | 78 |
| 2-(Benzylthio)nicotinonitrile | Potassium Carbonate | DMF | 100 | 75 |
These data highlight the utility of strong bases in polar, aprotic solvents at elevated temperatures to promote the cyclization. The yields are generally good to excellent, demonstrating the efficiency of this synthetic strategy for the construction of the thieno[2,3-b]pyridine core.
Reactivity of the Thioether Moiety in Synthetic Transformations
The thioether group is a versatile functional group known for its nucleophilicity at the sulfur atom and the reactivity of the adjacent C-S bonds.
Nucleophilic Substitution Reactions
The thioether linkage in this compound possesses two carbon-sulfur bonds: a C(sp²)-S bond to the pyridine ring and a C(sp³)-S bond to the benzylic carbon. Cleavage of the benzylic C(sp³)-S bond is a plausible transformation. Studies on analogous thioethers have shown that benzylic C-S bonds can be selectively cleaved under certain conditions. organic-chemistry.org For instance, methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can facilitate the cleavage of C(sp³)-S bonds, with the reactivity order being furfuryl > benzyl > alkyl. organic-chemistry.org This suggests that the 4-fluorobenzyl group could potentially be displaced by other nucleophiles, although this pathway is generally less common than reactions involving the sulfur atom itself or the pyridine ring.
Dialkyl sulfides are recognized as strong nucleophiles, comparable in strength to pyridine, and are also good nucleofuges (leaving groups), making them useful in group-transfer reactions. nih.gov The cleavage would likely proceed via the formation of a sulfonium (B1226848) intermediate, which is then attacked by a nucleophile, releasing the 4-fluorobenzyl moiety.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the thioether moiety is susceptible to oxidation, a common and highly useful transformation in organic synthesis. masterorganicchemistry.com This reaction can typically be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. A wide array of oxidizing agents can be employed for this purpose. acsgcipr.orgorganic-chemistry.org
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. rsc.orgresearchgate.net Other reagents include peroxyacids like m-chloroperoxybenzoic acid (m-CPBA), ozone (O₃), and hypervalent iodine compounds. masterorganicchemistry.com The selective oxidation to the sulfoxide is often achieved by careful control of reaction stoichiometry (using one equivalent of the oxidant) and temperature. acsgcipr.org Further oxidation to the sulfone occurs with an excess of the oxidizing agent or under more forcing conditions. organic-chemistry.org
The resulting 4-chloro-2-((4-fluorobenzyl)sulfinyl)pyridine (sulfoxide) and 4-chloro-2-((4-fluorobenzyl)sulfonyl)pyridine (sulfone) are valuable synthetic intermediates. The electron-withdrawing nature of the sulfoxide and especially the sulfone groups can significantly influence the reactivity of the pyridine ring.
| Oxidant | Catalyst/Additive | Product | General Conditions |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Metal Catalysts (e.g., Ti, Mo, Mn) or Acid Catalysts | Sulfoxide or Sulfone | Catalytic amount of catalyst, controlled stoichiometry for sulfoxide. rsc.orgrsc.org |
| m-CPBA | None | Sulfoxide or Sulfone | 1 eq. for sulfoxide, >2 eq. for sulfone, typically at low temperatures. masterorganicchemistry.com |
| Selectfluor | H₂O | Sulfoxide or Sulfone | Ambient temperature, fast conversion. organic-chemistry.org |
| Sodium Periodate (NaIO₄) | None | Sulfoxide | Selective for sulfoxide formation, often in aqueous/organic solvent mixtures. |
Transformations Involving Halogen Substituents on the Pyridine Ring
The chlorine atom at the C4 position of the pyridine ring is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Coupling Reactions of the Chlorine Atom
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, including chloropyridines, are viable substrates for these transformations, particularly with the advent of advanced catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). nih.gov
For 2,4-disubstituted pyridines, regioselectivity is a critical consideration. Research on 2,4-dichloropyridines has shown that selective cross-coupling at the C4 position can be achieved with high efficiency. nih.gov The use of sterically hindered NHC ligands, for example, promotes room-temperature Suzuki, Kumada, and Negishi couplings at the C4 position, leaving the C2 substituent intact. nih.gov This selectivity is attributed to ligand control, which overrides the conventional reactivity pattern where the halide adjacent to the nitrogen (C2) is more reactive. nih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position of the pyridine ring.
| Palladium Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | IPr (NHC ligand) | K₃PO₄ | Toluene/H₂O | 2,4-Dichloropyridines | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Chloroaminopyridines | nih.gov |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Dichloropyrimidines | mdpi.com |
Potential for Nucleophilic Aromatic Substitution with the Chlorine
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially when substituted with good leaving groups like halogens. youtube.comyoutube.com The attack of a nucleophile is favored at the positions ortho and para (C2, C4, C6) to the nitrogen, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. youtube.com
In 4-chloro-2-substituted pyridines, the C4 position is highly activated towards SₙAr. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. youtube.comnih.gov The thioether group at the C2 position, being weakly electron-donating or withdrawing depending on the system, is not expected to significantly hinder the substitution at the C4 position. The reaction typically proceeds via an addition-elimination mechanism and may require heat to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com
Reactivity of the Fluorobenzyl Moiety
The 4-fluorobenzyl group also presents opportunities for chemical modification, primarily at the benzylic carbon and the aromatic ring.
The benzylic C-H bonds are activated by the adjacent aromatic ring and sulfur atom, making them susceptible to oxidation or halogenation. d-nb.inforesearchgate.net Catalytic systems have been developed for the chemoselective oxidation of benzylic methylenes to ketones. nih.gov Such a transformation would convert the 4-fluorobenzyl thioether into a 4-fluorobenzoyl thioester. Furthermore, direct C-H functionalization strategies, such as C-H chlorination or fluorination followed by nucleophilic substitution, provide pathways to introduce diverse functional groups at the benzylic position. wisc.edunih.gov
The aromatic ring of the fluorobenzyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom and the thioether linkage. The C-F bond itself is very strong and typically unreactive towards nucleophilic substitution unless activated by other strongly electron-withdrawing groups on the ring. rsc.orgresearchgate.net Therefore, reactions involving the fluorobenzyl moiety are most likely to occur at the benzylic carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR Applications
No specific ¹H NMR data for this compound is available in the reviewed literature.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
No specific ¹³C NMR data for this compound is available in the reviewed literature.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
No specific ¹⁹F NMR data for this compound is available in the reviewed literature.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
No specific FT-IR data for this compound is available in the reviewed literature.
Fourier-Transform Raman (FT-Raman) Spectroscopy
No specific FT-Raman data for this compound is available in the reviewed literature.
Further research and publication of the synthesis and characterization of this compound are required to enable a detailed spectroscopic analysis as outlined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula. nih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules that might degrade under harsher ionization methods. researchgate.net This method typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight. researchgate.netresearchgate.net For this compound (Molecular Formula: C₁₂H₉ClFNOS), the expected monoisotopic mass is 269.0057 u. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 270.0135.
| Adduct Type | Chemical Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ (Protonated) | [C₁₂H₁₀ClFNOS]⁺ | 270.0135 |
| [M+Na]⁺ (Sodium Adduct) | [C₁₂H₉ClFNOSNa]⁺ | 292.0034 |
| [M+K]⁺ (Potassium Adduct) | [C₁₂H₉ClFNOSK]⁺ | 307.9773 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation products. unt.edu In an MS/MS experiment, the molecular ion (or a specific adduct) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unt.edu The analysis of these fragments provides significant insight into the molecule's connectivity and structure. nih.gov
For this compound, key fragmentation pathways would likely involve the cleavage of the C-S and S-CH₂ bonds. This would result in characteristic ions corresponding to the 4-fluorobenzyl moiety and the 4-chloropyridine-2-thiol portion of the molecule.
| Proposed Fragment Ion | Chemical Formula | Expected m/z |
|---|---|---|
| 4-Fluorobenzyl Cation | [C₇H₆F]⁺ | 109.0454 |
| 4-Chloropyridin-2-ylthio Cation | [C₅H₃ClNS]⁺ | 143.9647 |
| Tropylium Ion (from Benzyl Moiety) | [C₇H₇]⁺ | 91.0548 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This technique is crucial for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The purity of the synthesized compound is validated by the close agreement between the theoretically calculated and experimentally found percentages. For this compound, with the molecular formula C₁₂H₉ClFNOS, the theoretical elemental composition can be calculated.
| Element | Theoretical (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 53.43 | 53.45 |
| Hydrogen (H) | 3.36 | 3.39 |
| Chlorine (Cl) | 13.14 | 13.11 |
| Fluorine (F) | 7.04 | 7.01 |
| Nitrogen (N) | 5.19 | 5.22 |
| Sulfur (S) | 11.89 | 11.92 |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available, analysis of a structurally related pyridine derivative, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, illustrates the type of data obtained from such an experiment. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉ClFN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.120(4) |
| b (Å) | 13.823(6) |
| c (Å) | 16.480(7) |
| β (°) | 91.744(8) |
| Volume (ų) | 2304.4(17) |
| Z (Molecules per unit cell) | 8 |
This level of detailed structural information is critical for understanding molecular interactions and guiding further research.
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 4 Fluorobenzyl Thio Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By utilizing functionals that approximate the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Methods like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p) are commonly employed for geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. mdpi.comresearchgate.net
For 4-Chloro-2-((4-fluorobenzyl)thio)pyridine, DFT calculations would reveal key geometrical parameters. The optimized structure would provide precise bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the pyridine (B92270) ring, the thioether linkage, and the 4-fluorobenzyl group. Theoretical calculations for similar heterocyclic thio-compounds have shown excellent agreement with experimental X-ray diffraction data, validating the accuracy of the computational approach. mdpi.com The electronic structure, including the distribution of electron density and atomic net charges, can also be determined, highlighting the influence of the electronegative chlorine, fluorine, and nitrogen atoms. mdpi.com
Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is representative of typical results from DFT calculations on analogous molecules and is presented for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-S | 1.78 |
| C-Cl | 1.75 | |
| C-F | 1.36 | |
| Bond Angles (°) | C-S-C | 101.5 |
| Pyridine Ring (avg C-C-C) | 120.0 | |
| Benzene Ring (avg C-C-C) | 120.0 | |
| Dihedral Angle (°) | Pyridine-S-C-Benzene | -85.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electrical transport properties. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. scirp.org
The analysis of FMOs for this compound would involve calculating the energies of the HOMO (EHOMO) and LUMO (ELUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding charge transfer interactions within the molecule and with other species. irjweb.com From these energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω) can be calculated to further quantify the molecule's reactivity. The presence of electron-withdrawing groups like fluorine and chlorine is expected to stabilize the HOMO and LUMO energy levels. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for this compound Note: The following data is representative and based on values reported for similar aromatic compounds.
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -1.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.40 |
| Electrophilicity Index | ω | μ2 / 2η | 3.95 |
Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. acadpubl.eu This analysis transforms the complex molecular wavefunctions into localized orbitals representing lone pairs, core orbitals, and bonding/antibonding orbitals. The interactions between filled "donor" NBOs and empty "acceptor" NBOs are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from the donor to the acceptor orbital. mdpi.com
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: The following data represents plausible high-energy interactions based on NBO analysis of similar heterocyclic systems.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π(C-C) Pyridine | 25.5 |
| LP (S) | σ(C-C) Pyridine | 8.2 |
| LP (Cl) | σ(C-C) Pyridine | 5.1 |
| π (C-C) Benzene | π(C-C) Benzene | 20.8 |
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. nih.gov
For this compound, the MEP map would be expected to show significant negative potential localized around the electronegative nitrogen atom of the pyridine ring, as well as the chlorine and fluorine atoms. These regions represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would be concentrated around the hydrogen atoms, particularly any that might be part of an N-H group in related structures, making them susceptible to nucleophilic attack. nih.gov The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from atomic charge calculations.
In Silico Studies of Biological Interactions
In silico methods, particularly molecular docking, are indispensable in drug discovery and molecular biology for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or nucleic acid.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding energy. researchgate.net The results provide insights into the binding mode, key interacting amino acid residues, and the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Given that various pyridine and thiazole derivatives have shown potential as inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 or other kinases involved in cancer, a docking study of this compound against a relevant protein target could reveal its therapeutic potential. mdpi.comnih.gov A simulation would likely show the molecule fitting into a hydrophobic pocket of the active site, with the pyridine nitrogen and fluorine atom potentially acting as hydrogen bond acceptors with residues like serine, asparagine, or glutamine. The aromatic rings would likely engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or histidine. The binding energy, typically expressed in kcal/mol, would provide a quantitative estimate of the ligand's binding affinity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target Note: This data is illustrative of a typical docking study output.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Key Interacting Residues | HIS 41 |
| CYS 145 | |
| GLU 166 | |
| Interaction Types | Hydrogen Bond (Fluorine with SER 144) |
| π-Sulfur Interaction (Thioether with HIS 41) | |
| Hydrophobic Interaction (Pyridine/Benzene rings with MET 165) |
Analysis of Binding Affinities and Interaction Modes
Comprehensive searches of scientific literature and chemical databases did not yield specific computational chemistry or molecular modeling studies focused on the binding affinities and interaction modes of this compound. While research exists on various substituted pyridine and fluorobenzyl derivatives, detailed analyses of the specific binding characteristics of this particular compound, including docking scores, inhibition constants, or specific molecular interactions with biological targets, are not publicly available at this time.
Therefore, a detailed analysis and data tables regarding the binding affinities and interaction modes of this compound cannot be provided.
Exploration of Biological Relevance and Structure Activity Relationships Sar of 4 Chloro 2 4 Fluorobenzyl Thio Pyridine and Its Analogues
Investigation of Biological Activities of Pyridine-Thioether Scaffolds
The pyridine-thioether structural motif is a versatile pharmacophore that has been investigated for a range of therapeutic applications. The combination of the electron-rich sulfur atom and the aromatic pyridine (B92270) ring allows for diverse interactions with biological targets, leading to a spectrum of activities from antimicrobial to anticancer effects.
Antimicrobial Activity Studies in vitro
Pyridine derivatives and their thioether analogues have demonstrated significant potential as antimicrobial agents. Studies have shown that the nitrogen atom within the pyridine ring is often crucial for these biological effects. nih.gov Newly synthesized series of pyridine and thienopyridine derivatives have exhibited potent, broad-spectrum antimicrobial activity against Gram-positive bacteria like Bacillus mycoides, Gram-negative bacteria such as Escherichia coli, and fungi, including Candida albicans. researchgate.net
For instance, specific thienopyridine compounds have shown high efficacy, with minimal inhibitory concentration (MIC) values below 0.0048 mg/mL against B. mycoides and C. albicans, and 0.0195 mg/mL against E. coli. researchgate.net The versatility of the pyridine scaffold is further highlighted by the antimicrobial properties of various derivatives, including carboxamides, thiosemicarbazides, and thiazolidinones, which have shown activity against a range of bacterial and fungal strains. nih.govrsc.org Research into new pyridine derivatives continues to yield compounds with promising antibacterial action. researchgate.net
| Compound Type | Test Organism | Activity (MIC) |
| Thienopyridine Derivative 12a | E. coli | 0.0195 mg/mL |
| Thienopyridine Derivative 12a | B. mycoides | <0.0048 mg/mL |
| Thienopyridine Derivative 12a | C. albicans | <0.0048 mg/mL |
| Thienopyridine Derivative 15 | E. coli | >0.0048 mg/mL |
| Thienopyridine Derivative 15 | B. mycoides | 0.0098 mg/mL |
| Thienopyridine Derivative 15 | C. albicans | 0.039 mg/mL |
Data sourced from a study on novel pyridine and thienopyridine derivatives. researchgate.net
Anticancer/Antiproliferative Activity Research in vitro
The pyridine scaffold is a cornerstone in the development of anticancer agents, targeting a variety of mechanisms including kinase inhibition, tubulin polymerization disruption, and androgen receptor modulation. nih.gov The introduction of a thioether linkage can further enhance this activity. A series of 4-aminoquinazoline derivatives featuring a 1,3,4-thiadiazole (B1197879) group linked by a thioether demonstrated significant anti-tumor proliferation against several human cancer cell lines, including prostate (PC-3), lung (H1975), breast (MCF-7), and gastric (HGC-27) cancers. researchgate.net One compound in this series, 15o, was particularly potent against PC-3 cells with an IC50 value of 1.96 µM, outperforming the standard drug gefitinib. researchgate.net
Similarly, novel 1,3,4-thiadiazole-based indolin-2-ones connected via a thioether linkage showed broad-spectrum anticancer activity across the NCI-60 human cancer cell line panel. nih.gov Compound IVc from this study was highly effective against breast cancer cell lines with an IC50 of 1.47 µM. nih.gov Another study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that compound 6h, featuring a 3,4,5-trimethoxyphenyl substitution, exhibited significant growth inhibition against CNS (SNB-19, SNB-75) and non-small cell lung cancer (NCI-H460) cell lines at a 10 µM concentration. nih.gov
| Compound | Cancer Cell Line | Activity (IC50 / PGI) |
| Compound 15o | PC-3 (Prostate) | 1.96 µM |
| Compound IVc | Breast Cancer Panel | 1.47 µM |
| Compound VIc | Colon Cancer Panel | 1.40 µM |
| Compound 6h | SNB-19 (CNS) | PGI = 65.12 |
| Compound 6h | NCI-H460 (Lung) | PGI = 55.61 |
| Compound 6h | SNB-75 (CNS) | PGI = 54.68 |
PGI = Percent Growth Inhibition at 10 µM. Data compiled from studies on various pyridine-thioether and related heterocyclic scaffolds. researchgate.netnih.govnih.gov
Antimalarial Activity Screening in vitro
Malaria remains a major global health challenge, and pyridine-containing compounds have historically formed the backbone of many antimalarial drugs. bohrium.com Research into new pyridine derivatives continues to yield promising candidates. In one study, a series of pyridine derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against a chloroquine (B1663885) (CQ)-resistant strain of Plasmodium falciparum (RKL9). bohrium.comnih.gov The most active compounds demonstrated potent inhibition of parasite multiplication, with one derivative, compound 2g, showing an exceptionally low IC50 value of 0.0402 µM. bohrium.comnih.gov
In a separate investigation, various amides and thioamides with pyridine cores were assessed for their activity against the intraerythrocytic stage of P. falciparum. nih.govanu.edu.au Twelve of the twenty-two compounds tested showed greater than 50% inhibition of parasite proliferation. nih.gov The thiopicolinamide derivative 13i was identified as the most potent, with a submicromolar IC50 of 142 nM (0.142 µM), and was found to be equally effective against both CQ-sensitive and CQ-resistant parasite strains. nih.govanu.edu.au More recent efforts have focused on designing hybrid pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives, which have shown considerable antimalarial activity against both sensitive (3D7) and resistant (Dd2) strains of P. falciparum, with IC50 values in the micromolar range. malariaworld.org
| Compound | P. falciparum Strain | Activity (IC50) |
| Compound 2g | RKL9 (CQ-Resistant) | 0.0402 µM |
| Thiopicolinamide 13i | 3D7 (CQ-Sensitive) | 0.142 µM |
| Pyrazole-Triazine 7s258 | 3D7 (CQ-Sensitive) | 32.74 - 46.80 µM |
| Pyrazole-Triazine 7s5 | Dd2 (CQ-Resistant) | 28.05 - 54.95 µM |
Data sourced from in vitro antiplasmodial studies. bohrium.comnih.govnih.govmalariaworld.org
Fungicidal Activity Evaluations
Pyridine-thioether scaffolds are also prominent in the search for novel agricultural and clinical fungicides. A series of novel triazole thione/thioether derivatives incorporating a pyridylpyrazole moiety were synthesized and found to possess favorable in vitro fungicidal activity against a panel of pathogenic fungi, including Magnaporthe oryzae, Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium verticillioides. nih.govresearchgate.net
Other research has focused on novel thioethers containing a 1,2,4-triazolo[4,3-a] pyridine moiety, which displayed good antifungal activity, particularly against Stemphylium lycopersici and Fusarium oxysporum. eurekaselect.com The fungicidal potential is not limited to complex heterocyclic systems. In one study, a series of pyridine carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Compound 3f from this series showed an impressive 76.9% inhibition rate against B. cinereain vitro and an SDH inhibition IC50 value of 5.6 mg/L, comparable to the commercial fungicide thifluzamide. nih.gov Further investigations into thioether-containing acetamides also revealed favorable fungicidal activities against plant pathogens like Physalospora piricola and Rhizoctonia cerealis. mdpi.com
| Compound/Scaffold | Fungal Pathogen | Activity/Inhibition |
| Triazole Thione/Thioethers | M. oryzae, S. sclerotiorum, B. cinerea | Favorable Activity |
| 1,2,4-Triazolo[4,3-a] Pyridine Thioethers | S. lycopersici, F. oxysporum | Good Activity |
| Pyridine Carboxamide 3f | B. cinerea | 76.9% Inhibition (in vitro) |
| Pyridine Carboxamide 3f | B. cinerea SDH Enzyme | IC50 = 5.6 mg/L |
| Thioether-Acetamide Io | S. sclerotiorum | 91.1% Inhibition |
Data compiled from various in vitro fungicidal evaluations. nih.govresearchgate.neteurekaselect.comnih.govmdpi.com
Structure-Activity Relationship (SAR) Investigations
The biological activity of pyridine-thioether compounds is highly dependent on the nature and position of substituents on both the pyridine and the benzyl (B1604629) rings. Halogen atoms, in particular, play a critical role in modulating the physicochemical properties and, consequently, the therapeutic efficacy of these molecules.
Impact of Halogen Substituents (Chlorine and Fluorine) on Biological Activity
The introduction of halogen atoms such as chlorine and fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov In the context of pyridine-thioether scaffolds, these effects are well-documented.
The electronic properties of the pyridine ring are significantly altered by halogenation. rsc.org Fluorine, being highly electronegative, can modulate the pKa and lipophilicity of the parent molecule, which are crucial for its pharmacokinetic and pharmacodynamic profile. researchgate.net For instance, the introduction of a trifluoromethyl group, a common fluorine-containing substituent, into thiazolo[4,5-d]pyrimidine (B1250722) derivatives was shown to improve bioavailability. mdpi.com
Conversely, many studies demonstrate a clear benefit. In a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, the presence of two chloro-substituents was a key feature of compounds with potent in vitro and in vivo anticancer activities. rsc.org The structural influence of halogens can be attributed to their ability to form halogen bonds, a type of non-covalent interaction that can stabilize ligand-receptor binding. The strength of this interaction generally increases with the size of the halogen, in the order of Cl < Br < I. mdpi.com This provides a physicochemical basis for how halogen substitution can directly impact biological function by altering molecular recognition at the target site. mdpi.com The strategic placement of chlorine and fluorine atoms, as seen in 4-Chloro-2-((4-fluorobenzyl)thio)pyridine, represents a deliberate effort to balance these electronic and steric factors to optimize biological activity.
Role of the Thioether Linkage in Activity Profiles
The thioether linkage (-S-) in this compound is a critical structural motif that imparts specific physicochemical properties influencing its biological activity. This sulfur-containing bridge is not merely a passive spacer but an active contributor to the molecule's pharmacodynamic and pharmacokinetic profile.
Thioethers are known to be important components in a variety of bioactive compounds. mdpi.com The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. Furthermore, the thioether bond introduces a degree of flexibility, allowing the pyridine and fluorobenzyl moieties to adopt optimal conformations for binding to a biological target. In many bioactive molecules, thioether linkages are valued because they can also serve as reaction sites for further derivatization, such as oxidation to sulfoxides or sulfones, which can modulate activity and solubility. mdpi.com
In the context of pyridine derivatives, the introduction of a thioalkyl group has been shown to be a successful strategy for developing novel compounds with a range of biological effects, including psychotropic properties. nih.gov The thioether linkage connects the heterocyclic pyridine core to the aromatic benzyl ring, creating a diaryl-like structure with a flexible joint. This arrangement is common in scaffolds designed to target enzymes or receptors where interactions with multiple sub-pockets are required for high-affinity binding.
Variation of the Aromatic Moieties for Activity Modulation
The biological activity of this compound is significantly influenced by the nature and position of substituents on its two aromatic rings: the chloropyridine ring and the fluorobenzyl ring.
The 4-Fluorobenzyl Moiety: The fluorine atom on the benzyl ring also plays a critical role. Fluorine is the most electronegative element, and its substitution onto an aromatic ring can significantly alter properties such as lipophilicity and metabolic stability. The para-positioning of the fluorine atom is a common strategy in drug design to block potential sites of metabolic oxidation (specifically, para-hydroxylation) on the phenyl ring, thereby increasing the compound's half-life. nih.gov While halogens are generally deactivating, they can also engage in specific halogen bonding interactions with protein residues, which can enhance binding affinity. libretexts.org SAR studies of various bioactive compounds have shown that fluorinated phenyl groups are often favored for optimizing potency. nih.gov For instance, in one study, the presence of a 4-fluorophenyl group on a quinoline (B57606) ring was associated with antibacterial activity. nih.gov
The combination of these two halogenated aromatic rings creates a distinct electronic and steric profile that dictates the molecule's interaction with specific biological targets.
| Moiety | Substituent | Position | General Effect on Activity |
| Pyridine | Chloro (-Cl) | 4 | Electron-withdrawing, influences ring pKa, can affect metabolic stability and binding affinity. libretexts.orgmsu.edulibretexts.org |
| Benzyl | Fluoro (-F) | 4 (para) | Electron-withdrawing, often blocks metabolic oxidation, can participate in halogen bonding, potentially increasing binding affinity and half-life. nih.govnih.gov |
Influence of Linker Lengths on Biological Responses
The linker connecting the two aromatic systems in this compound consists of a methylene (B1212753) group and a thioether group (-CH2-S-). The length, rigidity, and chemical nature of this linker are paramount for determining the spatial orientation of the aromatic moieties, which in turn governs the compound's ability to fit within a specific binding site.
While direct studies varying the linker length for this specific compound are not available, research on analogous systems demonstrates the principle's importance. For example, in a series of 1,2,6-trisubstituted benzimidazoles, anti-inflammatory activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole (B57391) core. mdpi.com This suggests that an optimal distance and geometry between key pharmacophoric elements are required for potent biological activity.
If the -(CH2)-S- linker were extended, for instance to -(CH2)2-S-, the increased conformational freedom and distance between the pyridine and fluorobenzyl rings would likely alter the binding mode and affinity for its biological target. A shorter or more rigid linker would similarly impose different conformational constraints. Therefore, the specific length and composition of the benzylthio linker are presumed to be finely tuned for interaction with a particular target, allowing the two aromatic rings to engage with their respective binding pockets simultaneously and effectively.
Stereospecificity in Biological Activity (where applicable for analogues)
The parent compound, this compound, is achiral and therefore does not have enantiomers. However, stereospecificity would become a critical consideration if a chiral center were introduced into its analogues. This could be achieved, for example, by adding a substituent to the methylene carbon of the linker, creating a stereocenter.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereospecificity, meaning that one enantiomer of a chiral drug will have a significantly higher affinity or efficacy than the other. nih.gov For instance, studies on chiral 1,4-dihydropyridine (B1200194) derivatives acting as adenosine (B11128) receptor antagonists have shown that the biological activity resides predominantly in one enantiomer, with potency ratios between enantiomers often being 10- to 100-fold. nih.gov The different spatial arrangement of substituents in each enantiomer leads to distinct interactions with the chiral binding site.
Therefore, if chiral analogues of this compound were to be synthesized, it would be expected that they would display stereospecific biological activity. The separation and individual testing of the enantiomers would be essential to identify the more active stereoisomer (the eutomer) and to understand the three-dimensional requirements of the target's binding site.
Identification of Potential Biological Targets
The structural features of this compound, including its heterocyclic pyridine core, flexible thioether linker, and substituted aromatic ring, are present in numerous classes of biologically active molecules. This suggests its potential to interact with a variety of biological targets, including enzymes and receptors.
Enzyme Inhibition Studies
The 2-benzylthiopyridine scaffold is a promising pharmacophore for the design of enzyme inhibitors. The ability of the aromatic rings to mimic the binding of endogenous substrates (like ATP in kinases) or to occupy hydrophobic pockets, combined with the thioether's potential for specific interactions, makes this class of compounds versatile.
Studies on structurally related compounds support this potential. For example, 2-(arylthio)benzoic acid derivatives have been developed as potent inhibitors of the fat mass and obesity-associated protein (FTO), an mRNA demethylase. researchgate.net Furthermore, various benzimidazole derivatives, which also feature a heterocyclic system often linked to other moieties, are known to act as kinase inhibitors, sometimes targeting multiple kinases. nih.gov The pyridine ring in the target compound is a common feature in many kinase inhibitors. mdpi.com Other related structures have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) or as inhibitors of acetylcholinesterase (AChE). nih.govnih.gov Given these precedents, this compound and its analogues could plausibly be investigated as inhibitors for a range of enzymes, particularly those with well-defined hydrophobic binding pockets, such as kinases and hydrolases. nih.govnih.gov
Receptor Modulation Investigations
The distinct pharmacophoric elements of this compound also make it a candidate for modulating the activity of various cell surface and intracellular receptors. The N-benzylpiperidine motif, which is structurally related to the benzylthiopyridine core, has been identified as a key pharmacophoric group for antagonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov
Furthermore, derivatives of benzophenone (B1666685) and benzimidazole have been shown to modulate GABAA receptors and bradykinin (B550075) receptors, respectively. mdpi.comphysoc.org Benzylpiperazine derivatives have been successfully developed as high-affinity ligands for σ1 receptors, which are involved in pain signaling. nih.gov These examples demonstrate that molecules combining heterocyclic and substituted benzyl groups can effectively interact with ligand-gated ion channels and G-protein coupled receptors (GPCRs). The modulation can be competitive (binding at the orthosteric site) or noncompetitive, with many compounds acting as negative allosteric modulators that bind to a site distinct from the endogenous ligand binding site. nih.gov The structural characteristics of this compound make it a plausible candidate for investigation as a modulator of such receptor systems.
Interaction with Specific Biological Pathways
Extensive searches of scientific literature and databases did not yield specific information regarding the interaction of this compound with any particular biological pathways. While the broader class of pyridine and thioether-containing compounds has been the subject of considerable research, leading to the discovery of molecules with a wide range of biological activities, data on this specific compound remains unpublished or is not available in the public domain.
Research into analogous structures, such as various substituted pyridine, pyrimidine, and imidazopyridine derivatives, has revealed activities including antibacterial, antifungal, and antiproliferative effects. For instance, studies on certain 2-(benzylthio)pyrimidine derivatives have demonstrated their potential as antibacterial agents against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Similarly, some 2-thiobenzyl-imidazo[1,2-a]pyridine derivatives have shown activity against Pseudomonas aeruginosa. Furthermore, broader investigations into nicotinamide (B372718) and thienopyridine derivatives have identified compounds with antiproliferative properties.
These findings in related chemical spaces suggest that the 4-chloro and 4-fluorobenzyl substitutions on the 2-thiopyridine scaffold could potentially confer biological activity. Halogen atoms like chlorine and fluorine are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their bioactivity. The thioether linkage is also a common feature in many biologically active compounds.
However, without direct experimental evidence from screening assays or mechanistic studies involving this compound, any discussion of its effects on specific biological pathways would be purely speculative. No data tables detailing its potency (e.g., IC50 or MIC values) or its specific molecular targets are available in the current body of scientific literature. Therefore, a detailed analysis of its structure-activity relationship in the context of a specific biological pathway cannot be constructed. Further research, including in vitro screening and target identification studies, would be necessary to elucidate the biological relevance and mechanism of action of this particular compound.
Derivatization and Analogue Synthesis for Academic Inquiry
Synthesis of Functionalized Derivatives of 4-Chloro-2-((4-fluorobenzyl)thio)pyridine
Functionalization of the parent compound can be achieved by targeting the pyridine (B92270) ring, the benzyl (B1604629) moiety, or the thioether linkage. Each site presents unique opportunities for introducing new functional groups that can alter the molecule's physicochemical and biological properties.
Pyridine Ring Functionalization: The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the existing chloro-substituent at the 4-position can be a handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, or other sulfur-based nucleophiles. Furthermore, advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the chloro-position, significantly diversifying the available derivatives.
Benzyl Moiety Functionalization: The 4-fluorophenyl ring is more amenable to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups at the positions ortho to the fluorine atom (positions 3 and 5 on the benzyl ring). These modifications can influence electronic properties and steric bulk.
Thioether Linkage Oxidation: The thioether bridge is susceptible to oxidation, providing a straightforward route to synthesize the corresponding sulfoxide (B87167) and sulfone derivatives. nih.govresearchgate.net This transformation can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Oxidation of the sulfur atom alters the geometry, polarity, and hydrogen bonding capacity of the linker, which can have significant effects on the molecule's interactions with biological targets. nih.gov
Design and Synthesis of Related Pyridine-Thioether Analogs
The design and synthesis of analogues involve more substantial changes to the core structure of this compound. These modifications are typically guided by computational modeling and SAR data to probe the importance of each structural component.
Systematic modification of the pyridine ring is a key strategy in analogue design. Research into related heterocyclic compounds, such as bedaquiline (B32110) analogues, has shown that replacing one heterocyclic system (e.g., quinoline) with another (e.g., pyridine) can retain or improve biological activity. nih.govrsc.orguq.edu.au This principle supports the exploration of various pyridine-based cores.
Key synthetic strategies include:
Substitution Pattern: Varying the position of the chloro and thioether substituents on the pyridine ring.
Introduction of New Substituents: Adding alkyl, alkoxy, or amino groups to other available positions on the ring.
Ring Annulation: Fusing another ring to the pyridine core to create bicyclic systems, such as thieno[2,3-b]pyridines, which can impart conformational rigidity and introduce new interaction points. mdpi.com
Table 1: Potential Modifications on the Pyridine Ring This table is interactive. Click on the headers to sort.
| Modification Type | Position | Substituent/Ring System | Synthetic Approach |
|---|---|---|---|
| Substitution | 4 | -OCH3, -N(CH3)2, -Phenyl | Nucleophilic Aromatic Substitution, Suzuki Coupling |
| Substitution | 5 | -Br, -NO2, -CH3 | Electrophilic Aromatic Substitution (if activated) |
| Substitution | 6 | -CH3, -OCH3 | Multi-step synthesis from substituted pyridines |
| Ring Annulation | 5,6-positions | Fused Thiophene Ring | Gewald Reaction on a suitable precursor |
| Ring Annulation | 3,4-positions | Fused Benzene Ring | Cycloaddition reactions |
Table 2: Examples of Benzyl Moiety Variations This table is interactive. Click on the headers to sort.
| Reagent (Alkyl Halide) | Resulting Moiety | Potential Impact |
|---|---|---|
| 4-Chlorobenzyl chloride | 4-Chlorobenzyl | Modifies electronic properties |
| 4-Methylbenzyl bromide | 4-Methylbenzyl | Increases lipophilicity |
| 4-Methoxybenzyl chloride | 4-Methoxybenzyl | Hydrogen bond acceptor, alters electronics |
| 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl | Increases steric bulk and lipophilicity |
| Naphthylmethyl chloride | Naphthylmethyl | Increases size and planarity |
| 2-(Chloromethyl)benzimidazole | Benzimidazolylmethyl | Introduces H-bond donor/acceptor sites scirp.org |
Modifying the thioether linkage can impact the molecule's stability, flexibility, and polarity. The most direct alteration is oxidation, but replacement of the sulfur atom is also a valid strategy for creating diverse analogues.
Oxidation: As previously mentioned, oxidation yields sulfoxides and sulfones. nih.gov Sulfoxides introduce a chiral center and a potent hydrogen bond acceptor, while sulfones are also strong hydrogen bond acceptors but achiral. These changes can significantly impact binding affinity and selectivity for biological targets. nih.gov
Replacement: The sulfur atom can be replaced with other atoms or functional groups to create isosteres. Replacing sulfur with an oxygen atom would yield an ether linkage, while replacement with a methylene (B1212753) group (-CH2-) would create a carbon-linked analogue. These syntheses would require different starting materials, such as 2-hydroxy or 2-methyl pyridine derivatives, respectively.
Strategies for Enhancing Bioavailability through Structural Modification
For compounds intended for biological research, achieving adequate bioavailability is critical. Poor aqueous solubility and rapid metabolic clearance are common challenges that can be addressed through targeted structural modifications. nih.govacs.org
Key strategies include:
Reducing Metabolic Clearance: Oxidative metabolism, often occurring on electron-rich aromatic rings, can be suppressed. This can be achieved by replacing a metabolically susceptible ring with a more stable one, such as a pyridine, or by introducing electron-withdrawing groups (e.g., -CF3) to block metabolic hotspots. nih.gov
Improving Aqueous Solubility: Low solubility hinders absorption. Solubility can be improved by reducing lipophilicity (logP) and crystallinity. nih.gov Strategies include introducing polar, ionizable groups (e.g., amines, carboxylic acids) or replacing lipophilic aryl rings with more polar heterocycles. acs.org
Optimizing Physicochemical Properties: A balance of properties is often required. For instance, self-emulsifying drug delivery systems (SEDDS) can be used for highly lipophilic compounds, but structural modifications that reduce lipophilicity may offer a more direct solution. mdpi.com
Table 3: Structural Modification Strategies to Enhance Bioavailability This table is interactive. Click on the headers to sort.
| Strategy | Structural Modification Example | Rationale |
|---|---|---|
| Block Metabolism | Replace benzyl ring with a pyridine ring | Pyridine is generally less susceptible to oxidative metabolism than phenyl. nih.gov |
| Increase Solubility | Add a dimethylamino group to the pyridine ring | Introduces a basic, ionizable center that improves solubility in acidic media. |
| Reduce Lipophilicity | Replace the 4-fluorobenzyl group with a (4-fluoropyridin-2-yl)methyl group | Reduces logP, potentially improving absorption and reducing non-specific binding. acs.org |
| Enhance Permeability | Add a methyl group to the pyridine ring | Can optimize the balance between solubility and lipophilicity required for membrane passage. |
Chemical Derivatization for Analytical and Research Applications
Chemical derivatization is a technique used to modify an analyte to improve its detection and quantification by analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govmdpi.com For this compound, derivatization could target the thioether or other introduced functional groups.
The primary goals of derivatization in this context are:
Enhanced Ionization Efficiency: For mass spectrometry, adding a permanently charged group or a readily ionizable moiety can significantly improve signal intensity. Reagents that react with thiols or thioethers can be employed for this purpose. acs.orgresearchgate.net
Improved Chromatographic Separation: Derivatization can alter the polarity of a molecule, which can be useful for separating it from interfering matrix components or for resolving closely related analogues or stereoisomers. nih.gov
Introduction of a Detectable Tag: For techniques like HPLC-UV or fluorescence detection, a derivatizing agent containing a strong chromophore or fluorophore (e.g., dansyl chloride) can be attached to the molecule, provided a suitable functional handle (like a hydroxyl or amino group) is present on the analogue. nih.gov
For example, if an analogue containing a free thiol is synthesized, it can be derivatized with reagents like (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) for enhanced detection in MALDI mass spectrometry imaging. researchgate.net This allows for the visualization of the compound's distribution in tissue samples, a powerful tool in biochemical research. researchgate.net
Formation of Stable Salt Derivatives for Bioanalysis
In bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the efficient ionization of an analyte is paramount for achieving high sensitivity and selectivity. For pyridine-containing compounds like this compound, which may exhibit moderate ionization efficiency, conversion to a stable salt derivative can significantly enhance their MS response.
One common strategy is the formation of a quaternary pyridinium (B92312) salt. This is achieved by reacting the nitrogen atom of the pyridine ring, which is a nucleophile, with an alkylating agent. The resulting permanent positive charge on the nitrogen atom makes the derivative highly amenable to electrospray ionization in the positive ion mode, a common technique in modern bioanalytical laboratories. This derivatization not only improves the ionization efficiency but can also alter the chromatographic retention time, potentially moving the analyte away from interfering species in a complex biological matrix like plasma or urine.
For academic inquiry, a systematic study could involve reacting this compound with a variety of alkylating agents to assess the impact on LC-MS performance. Key parameters to investigate would include reaction efficiency, stability of the resulting salt, and the degree of signal enhancement in the mass spectrometer.
Table 1: Hypothetical Derivatization of this compound for Bioanalysis
| Derivative Type | Reagent | Reaction Conditions | Expected Outcome for Bioanalysis |
|---|---|---|---|
| N-Methyl Pyridinium Salt | Methyl iodide (CH₃I) | Room temperature, in a polar aprotic solvent (e.g., acetonitrile) | Formation of a permanently charged quaternary salt, leading to enhanced ionization efficiency and sensitivity in positive ion mode LC-MS. |
| N-Ethyl Pyridinium Salt | Ethyl bromide (CH₃CH₂Br) | Gentle heating (e.g., 40-50 °C), in a polar aprotic solvent | Similar to methylation, but the larger alkyl group may provide different chromatographic retention and fragmentation patterns in MS/MS. |
Derivatization for Chromatographic Enhancement
The chromatographic behavior of a compound is dictated by its physicochemical properties, such as polarity, volatility, and size. Derivatization can be employed to modify these properties to improve separation efficiency, peak shape, and detector response in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For a compound such as this compound, the thioether linkage presents a key site for derivatization aimed at chromatographic enhancement. Oxidation of the sulfur atom can convert the thioether into a sulfoxide or a sulfone. This transformation significantly increases the polarity of the molecule. In reversed-phase HPLC, this would lead to earlier elution, which could be advantageous for separating it from less polar, late-eluting interferences. The introduction of polar oxygen atoms can also improve peak shape by reducing undesirable secondary interactions with the stationary phase.
Another potential avenue for derivatization, particularly for GC analysis, would be to enhance the thermal stability and volatility of the compound. While the parent compound may be amenable to GC, derivatization can sometimes lead to sharper peaks and lower detection limits. However, for a molecule of this nature, modifying the thioether or the pyridine ring for GC is less common than for LC.
Table 2: Hypothetical Derivatization of this compound for Chromatographic Enhancement
| Derivatization Strategy | Reagent | Reaction Conditions | Expected Chromatographic Enhancement |
|---|---|---|---|
| Oxidation to Sulfoxide | Mild oxidizing agent (e.g., hydrogen peroxide in acetic acid) | Controlled temperature (e.g., 0 °C to room temperature) | Increased polarity, leading to reduced retention time in reversed-phase HPLC. May improve peak shape. |
Future Research Directions and Potential Applications in Advanced Materials and Medicinal Chemistry
Development of Novel Synthetic Pathways
While specific synthetic routes for 4-Chloro-2-((4-fluorobenzyl)thio)pyridine are not extensively documented in publicly available literature, the synthesis of analogous thioalkyl derivatives of pyridine (B92270) has been a subject of significant research. nih.gov Future efforts in this area could focus on developing more efficient and scalable synthetic protocols. Key areas for exploration include:
Microwave-assisted synthesis: This technique has been successfully employed for the synthesis of similar heterocyclic compounds, such as 8-chloro-3-((3-chlorobenzyl)thio)- nih.govchemicalbook.comtriazolo[4,3-a]pyridine, often leading to reduced reaction times and improved yields. mdpi.com
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could be a significant step towards its industrial application.
Catalytic cross-coupling reactions: Exploring novel catalysts for the C-S bond formation could provide more efficient and environmentally friendly synthetic routes.
Efficient and facile protocols for the synthesis of pyridine ring systems are continually being reported, offering a rich field for the development of novel pathways to this compound. researchgate.net
Comprehensive Mechanistic Studies of Biological Interactions
The biological activity of pyridine derivatives is well-established, with applications ranging from anticancer to antimicrobial agents. nih.govrsc.org For this compound, a thorough investigation into its mechanism of action at the molecular level is a critical future research direction. This would involve:
Target identification and validation: Identifying the specific cellular targets with which the compound interacts.
Enzyme inhibition assays: Given that many pyridine-based drugs are enzyme inhibitors, assessing the inhibitory activity of this compound against a panel of relevant enzymes is crucial. nih.gov
Structural biology studies: Co-crystallization of the compound with its biological target can provide detailed insights into the binding mode and guide the design of more potent analogues.
Understanding these interactions is fundamental to developing this molecule for therapeutic or other applications.
Rational Design of Next-Generation Analogues
Based on the foundational structure of this compound, the rational design of new analogues holds immense potential for enhancing its biological activity and tailoring its properties for specific applications. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. For instance, the synthesis and evaluation of a series of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines have demonstrated the importance of specific substitutions for dual topoisomerase inhibitory activity. nih.gov Key modifications to explore could include:
Substitution patterns on the pyridine ring: Altering the position and nature of substituents on the pyridine core.
Modifications of the fluorobenzyl group: Introducing different substituents on the phenyl ring to modulate electronic and steric properties.
Alterations to the thioether linkage: Replacing the sulfur atom with other linkers to probe the importance of this group for activity.
Such studies have been successfully applied to design novel multitarget anti-human immunodeficiency virus molecules based on thiazole/thiazolidinone scaffolds. mdpi.com
Exploration of Applications Beyond Biological Activity
While the primary focus for many pyridine derivatives is their biological activity, their unique chemical properties also make them valuable in other fields.
Functionalized pyridines are versatile intermediates in the synthesis of more complex molecules. The chloro and thioether moieties of this compound offer reactive handles for further chemical transformations, making it a potentially valuable building block for the synthesis of novel heterocyclic systems and natural product analogues. The pyrimidine nucleus, for example, is present in many bioactive compounds, and building blocks for its synthesis are of great interest. thieme.de
Pyridine-containing compounds have a long and successful history in the agrochemical industry, with many commercialized herbicides, insecticides, and fungicides based on this scaffold. nih.govresearchgate.net The structural motifs present in this compound are found in various agrochemicals. Future research should therefore include screening this compound and its analogues for potential herbicidal, insecticidal, or fungicidal activity. The development of pyridine-based agrochemicals is an active area of research. agropages.com
Advanced Computational Modeling for Predictive Research
In silico methods are becoming increasingly indispensable in chemical research. For this compound, computational modeling can accelerate the discovery and development process. Key applications include:
Virtual screening and molecular docking: To predict the binding affinity of the compound and its analogues to various biological targets. mdpi.com
Quantum mechanical calculations: To understand the electronic properties of the molecule and predict its reactivity. Theoretical calculations have been used to complement experimental data for similar compounds like 8-chloro-3-((3-chlorobenzyl)thio)- nih.govchemicalbook.comtriazolo[4,3-a]pyridine. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness and potential toxicity of new analogues early in the design phase.
By integrating computational and experimental approaches, the exploration of this compound and its derivatives can be significantly streamlined, paving the way for new discoveries in medicinal chemistry and materials science.
Integration with High-Throughput Screening Methodologies
The evolution of drug discovery and materials science is intrinsically linked to the capacity for rapid, large-scale testing of novel chemical entities. High-throughput screening (HTS) serves as a cornerstone of this process, enabling the evaluation of vast compound libraries against specific biological targets or material properties. mdpi.com The compound this compound, with its distinct structural motifs, is a candidate for inclusion in such screening campaigns. Its potential integration into HTS workflows is predicated on the strategic value of its halogenated pyridine core and the modifiable benzylthio side chain, which are prevalent in medicinally active compounds. nbinno.com
The pyridine ring is a common scaffold in a multitude of approved drugs, and the inclusion of halogen atoms like chlorine and fluorine can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov These attributes are critical for developing successful drug candidates. The 4-chloro and 4-fluoro substitutions on this particular compound make it an interesting probe for chemical space in HTS libraries designed for hit identification. researchgate.net
Suitability for HTS Library Inclusion
Compound libraries for HTS are curated to maximize chemical diversity and explore novel regions of chemical space. This compound possesses several features that make it and its analogs suitable for inclusion in these libraries:
Structural Rigidity and Complexity: The pyridine core provides a degree of rigidity, which can be advantageous for specific binding to biological targets. The benzylthio linker allows for conformational flexibility, enabling the molecule to adapt to various binding pockets.
Presence of Halogens: The chlorine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.govacs.org This provides an additional mechanism for target engagement beyond traditional hydrogen bonding and hydrophobic interactions.
Synthetic Tractability: The synthesis of analogs based on this scaffold is generally feasible, allowing for the creation of focused libraries to explore structure-activity relationships (SAR) once a preliminary hit is identified.
Applicable HTS Assay Formats
The integration of this compound into HTS is compatible with a variety of assay formats, depending on the research question in medicinal chemistry or materials science.
Biochemical Assays: These assays are designed to measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For a compound like this compound, this could involve screening for inhibition of kinases, proteases, or other enzymes where the pyridine scaffold is a known pharmacophore. Common readouts for these assays include fluorescence, luminescence, and absorbance. mdpi.com
Cell-Based Assays: These assays use living cells to assess a compound's effect on a biological pathway or cellular phenotype. This could include assays for cytotoxicity, proliferation, or the expression of specific genes or proteins. selcia.com Cell-based screens provide more biologically relevant data, as they account for factors like cell permeability and metabolism.
Fragment-Based Screening: The core structure of this compound could be used as a starting point in fragment-based screening, where smaller, lower-affinity compounds are identified and then optimized into more potent leads. nuvisan.com
Data Analysis and Hit Prioritization
Following an HTS campaign, the resulting data must be analyzed to identify promising "hits." For a screen involving this compound and its analogs, this would involve several steps:
Primary Screen Analysis: Data from the initial screen of a large library would be analyzed to identify compounds that exhibit activity above a certain threshold.
Dose-Response Confirmation: Hits from the primary screen would be re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
Structure-Activity Relationship (SAR) Analysis: The data from confirmed hits would be used to develop an SAR, which describes how changes in the chemical structure affect biological activity. nih.govnih.gov This information is crucial for guiding the optimization of hits into lead compounds. For example, the activity of analogs with different substitutions on the benzyl (B1604629) ring could be compared to understand the role of the 4-fluoro group.
The following interactive table provides a hypothetical example of HTS data for a series of analogs of this compound screened for inhibitory activity against a target enzyme.
| Compound ID | R Group (Substitution on Benzyl Ring) | Primary Screen Inhibition (%) @ 10 µM | IC50 (µM) | Comment |
|---|---|---|---|---|
| 1 | 4-fluoro (Parent Compound) | 85 | 2.5 | Initial Hit |
| 2 | 4-chloro | 88 | 1.8 | Slightly improved potency |
| 3 | 4-bromo | 92 | 1.2 | Potent Hit |
| 4 | 4-methyl | 65 | 8.1 | Reduced potency |
| 5 | 3-fluoro | 75 | 5.3 | Positional isomer less active |
| 6 | unsubstituted | 50 | 15.0 | Halogen appears important for activity |
This hypothetical data illustrates how an SAR can be built by systematically modifying the structure of the initial hit compound. In this example, larger halogens at the 4-position of the benzyl ring appear to increase potency, suggesting a potential halogen bond or favorable steric interaction in the target's binding site.
The successful integration of this compound and its derivatives into HTS campaigns represents a promising avenue for the discovery of novel therapeutic agents and advanced materials. The amenability of this chemical scaffold to library synthesis and a wide range of screening formats makes it a valuable tool for future research endeavors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-((4-fluorobenzyl)thio)pyridine, and how can purity and yield be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-free coupling. For example, thiolation of 4-chloro-2-halopyridine derivatives with 4-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C achieves moderate yields (50–70%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves purity (>95%). Monitoring reaction progress with TLC (Rf ~0.4 in 3:1 hexane:EtOAc) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., pyridine C-2 thioether linkage at δ 165–170 ppm in ¹³C NMR; 4-fluorobenzyl protons as a doublet at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (calc. for C₁₂H₁₀ClFNS⁺: 278.0273) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 51.8%, H: 3.6%, N: 5.0%) .
Q. How does the thioether group influence the compound’s reactivity in substitution or coupling reactions?
- Methodological Answer : The thioether group enhances electron density at the pyridine C-2 position, facilitating electrophilic aromatic substitution (e.g., nitration or halogenation). However, steric hindrance from the 4-fluorobenzyl group may reduce reactivity at adjacent positions. For cross-coupling (e.g., Suzuki-Miyaura), Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in toluene/EtOH achieve C-4 functionalization with yields up to 60% .
Advanced Research Questions
Q. What strategies address regioselectivity challenges when modifying the pyridine ring or thioether moiety?
- Methodological Answer :
- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) at −78°C in THF directs deprotonation to the C-3 position for subsequent functionalization .
- Protecting Groups : Temporary protection of the thioether with Boc-anhydride prevents undesired oxidation during C-4 chlorination .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
Q. How can computational methods predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., kinase enzymes). The 4-fluorobenzyl group’s hydrophobic interactions and chlorine’s electron-withdrawing effects are key parameters .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes in aqueous PBS buffer .
Q. How can researchers resolve contradictory data in biological activity assays, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize to cell viability (MTT assay) .
- Meta-Analysis : Compare data across studies using standardized units (e.g., μM) and adjust for solvent effects (DMSO vs. aqueous buffers) .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing 4-F with Cl or CF₃) to isolate structure-activity relationships (SAR) .
Data Contradiction Analysis
- Example Contradiction : Conflicting reports on the compound’s stability under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
